molecular formula C6H5BrFNO B1404621 5-Amino-4-bromo-2-fluorophenol CAS No. 1211597-13-5

5-Amino-4-bromo-2-fluorophenol

Cat. No.: B1404621
CAS No.: 1211597-13-5
M. Wt: 206.01 g/mol
InChI Key: XAMPGHQTYDZSBZ-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-fluorophenol: is an aromatic compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol It is a derivative of phenol, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Scientific Research Applications

5-Amino-4-bromo-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Safety and Hazards

5-Amino-4-bromo-2-fluorophenol is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-fluorophenol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution where phenol is first brominated to introduce the bromo group, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amino group, and finally, fluorination is carried out to introduce the fluoro group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-bromo-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-bromo-5-fluorophenol
  • 4-Bromo-2-fluoro-5-hydroxyaniline
  • 5-Amino-2-bromo-4-fluorobenzoic acid

Comparison: 5-Amino-4-bromo-2-fluorophenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-amino-4-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMPGHQTYDZSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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